6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one is an organic compound with the molecular formula C10H10N2O and a molecular weight of 174.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1,2-dihydroisoquinolin-1-one with an amine source under specific reaction conditions . The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The amino group can participate in substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated isoquinoline compounds, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-amino-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H10N2O/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,11H2,1H3 |
InChI Key |
GUUJBIHZSOMQHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC(=C2)N |
Origin of Product |
United States |
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